N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-12(10-3-4-15-23-10)16-14-18-17-13(22-14)8-1-2-9-11(7-8)21-6-5-20-9/h1-4,7H,5-6H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYWFTOPQXVVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes , which play crucial roles in neural signaling and inflammatory responses, respectively.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity.
Biochemical Pathways
neural signaling pathways , potentially affecting cognitive function. Inhibition of lipoxygenase enzymes would affect arachidonic acid metabolism , potentially reducing inflammatory responses.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on its specific targets and their roles in cellular function. For example, inhibition of cholinesterases could potentially improve cognitive function, while inhibition of lipoxygenase enzymes could potentially reduce inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially denature the compound, reducing its efficacy. The presence of other molecules could potentially compete with the compound for binding to its targets, influencing its action.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activities, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several chemical reactions. The starting material is 2,3-dihydrobenzo[1,4]dioxin which can be reacted with various reagents to form the oxadiazole and oxazole moieties.
General Synthetic Route:
- Formation of Benzodioxin Derivative : The compound begins with the synthesis of 2,3-dihydrobenzo[1,4]dioxin.
- Oxadiazole Formation : Utilizing reagents such as hydrazine derivatives and carbonyl compounds leads to the formation of the oxadiazole ring.
- Carboxamide Formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance:
- Compounds with oxadiazole structures have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
Inhibitory effects on enzymes are notable:
- The compound demonstrated substantial inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), making it a candidate for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Insecticidal Activity
The insecticidal potential has also been explored:
- Compounds similar to this compound have shown moderate to excellent larvicidal activities against pests like Mythimna separata and Plutella xylostella .
The biological mechanisms underlying these activities are multifaceted:
- Enzyme Interaction : The interaction with α-glucosidase suggests competitive inhibition where the compound binds to the active site of the enzyme .
- Calcium Channel Modulation : Some studies indicate that related compounds can activate calcium channels in neurons, leading to increased intracellular calcium levels which may affect neurotransmission and muscle contraction .
Case Study 1: Antidiabetic Potential
A study investigated the efficacy of various oxadiazole derivatives in inhibiting α-glucosidase. Among them, this compound exhibited potent inhibition comparable to standard antidiabetic drugs.
Case Study 2: Insecticidal Efficacy
In a field study assessing larvicidal activity against agricultural pests:
| Compound | Concentration (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| 6a | 1 | 40 |
| 7a | 0.01 | 100 |
These results highlight the potential for developing new insecticides from oxadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that derivatives of oxadiazole and oxazole exhibit cytotoxic effects against various cancer cell lines. The presence of the benzodioxin moiety contributes to enhanced activity by potentially interacting with DNA and inhibiting tumor growth .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research suggests that N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide can modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for developing anti-inflammatory drugs .
Table 1: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancer cell lines | DNA interaction and apoptosis induction |
| Antimicrobial | Bacteria and fungi | Membrane disruption and metabolic inhibition |
| Anti-inflammatory | Macrophages and other immune cells | Cytokine modulation and COX inhibition |
Polymer Synthesis
The compound is being explored as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for copolymerization processes that can yield materials with enhanced thermal stability and mechanical strength .
Organic Electronics
In the realm of organic electronics, this compound has potential applications in organic light-emitting diodes (OLEDs) due to its electron transport properties. Research is ongoing to optimize its performance in electronic devices .
Pesticide Development
The compound's bioactivity extends to agricultural applications where it is being investigated as a potential pesticide. Its ability to inhibit specific enzymes in pests could lead to the development of environmentally friendly agricultural chemicals that mitigate crop damage without harming beneficial insects .
Table 2: Potential Agricultural Applications
| Application Type | Target Organisms | Expected Outcome |
|---|---|---|
| Pesticide | Insect pests | Reduced crop damage |
| Herbicide | Weeds | Effective weed control |
Comparison with Similar Compounds
Key Research Findings and Structure-Activity Relationships (SAR)
Oxadiazole vs. Pyridopyrimidinone: Oxadiazole-based compounds (target, E1, E7) exhibit higher metabolic stability due to resistance to oxidative degradation, whereas pyridopyrimidinones (E3) offer better solubility for kinase-targeting applications .
Substituent Effects: Chlorine atoms (E1) enhance lipophilicity but may increase toxicity risks.
Benzodioxin Positioning : When benzodioxin is part of the carboxamide side chain (E1), it reduces steric hindrance compared to direct oxadiazole substitution (target compound), possibly improving target engagement .
Preparation Methods
Regioselective Halogenation of Benzodioxin Derivatives
Iron(III)-catalyzed halogenation enables precise functionalization of the benzodioxin ring. For example, N-tosyl-protected 3-methoxyphenylethylamine undergoes para-selective iodination using FeCl₃ and [BMIM]NTf₂ (ionic liquid), yielding 6-iodo-2,3-dihydro-1,4-benzodioxin in 93% yield. This intermediate serves as a precursor for subsequent cross-coupling reactions.
Buchwald-Hartwig Amination for Ring Closure
Copper(I)-catalyzed intramolecular C–N coupling converts iodinated intermediates into benzodioxin-oxadiazole hybrids. Conditions:
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Catalyst : CuI (10 mol%)
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Ligand : DMEDA (20 mol%)
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Base : K₃PO₄
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Solvent : DMF at 110°C
This method achieves cyclization with >85% efficiency.
1,3,4-Oxadiazole Ring Construction
Cyclization of Amidoximes and Carboxylic Acids
The Tiemann-Krüger method remains widely used for oxadiazole synthesis. 6-Amidoximo-2,3-dihydro-1,4-benzodioxin reacts with activated carboxylic acids (e.g., ethyl chloroformate) under basic conditions to form the oxadiazole core. Key parameters:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | Pyridine | 78 |
| Temperature | 80°C | 82 |
| Coupling Reagent | TBTU | 89 |
Recent improvements using NaOH/DMSO superbase at room temperature reduce reaction times to 4–24 hours with yields up to 90%.
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides generated in situ from hydroxamic acid chlorides react with nitriles to form oxadiazoles. For the target compound:
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Nitrile Source : 6-Cyano-2,3-dihydro-1,4-benzodioxin
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Nitrile Oxide Precursor : 1,2-Oxazole-5-carbonyl chloride
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Catalyst : PtCl₄ (5 mol%)
This method affords the oxadiazole ring in 65% yield but faces challenges with nitro-oxide dimerization.
Synthesis of 1,2-Oxazole-5-carboxamide
Oxazole Ring Formation via Hantzsch Cyclization
Cyclocondensation of α-bromo ketones with ammonium acetate produces 1,2-oxazole derivatives. For example:
Carboxamide Functionalization
The oxazole-5-carboxylic acid is activated using EDC/HOBt and coupled with ammonia or amines:
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Activation Time : 1 h (RT)
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Coupling Agent : EDC (1.2 equiv), HOBt (1.1 equiv)
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Solvent : DCM/THF (1:1)
This step achieves >90% conversion to the carboxamide.
Final Assembly via Amide Bond Formation
Carbodiimide-Mediated Coupling
The oxadiazole-amine and oxazole-carboxylic acid are coupled using DCC/DMAP :
T3P®-Promoted Amidation
Propylphosphonic anhydride (T3P®) enhances reaction efficiency:
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Tiemann-Krüger Cyclization | 4 | 52 | Mild conditions | Purification challenges |
| 1,3-Dipolar Cycloaddition | 5 | 41 | Atom economy | Pt catalyst cost |
| T3P®-Mediated Assembly | 3 | 68 | High efficiency | Solvent toxicity |
The T3P® route emerges as the most scalable, balancing yield and practicality.
Challenges and Optimization Strategies
Q & A
Basic: What synthetic strategies are most effective for preparing N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step heterocyclic coupling. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazide intermediates with carbonyl reagents (e.g., POCl₃ or carbodiimides) under reflux .
- Coupling with benzodioxin moiety : Suzuki-Miyaura or Ullmann coupling for aryl-aryl bond formation, optimized via Pd catalysis and microwave-assisted heating (yields >75%) .
- Carboxamide linkage : Activation of the oxazole-5-carboxylic acid using EDCI/HOBt, followed by amidation with the oxadiazole-amine intermediate .
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product with ≥95% purity .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., benzodioxin protons at δ 4.2–4.5 ppm; oxazole C=O at ~165 ppm) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺) matching the theoretical mass (e.g., m/z 340–350 for C₁₆H₁₂N₄O₅) and assess purity .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the oxadiazole-oxazole junction (if single crystals are obtainable) .
Advanced: What in vitro/in vivo models are suitable for evaluating its antihepatotoxic activity?
Methodological Answer:
- In vitro : Use HepG2 or primary hepatocytes exposed to CCl₄ or acetaminophen-induced toxicity. Measure ALT/AST levels and ROS suppression via fluorometric assays (IC₅₀ comparisons) .
- In vivo : Administer the compound (10–50 mg/kg, oral) in rodent models of hepatic fibrosis. Assess histopathology (Masson’s trichrome staining) and biomarkers (TGF-β1, collagen deposition) .
Data Interpretation : Compare with reference drugs (e.g., silymarin) and note dose-dependent trends. Contradictions in efficacy may arise from species-specific metabolic differences .
Advanced: How does the benzodioxin-oxadiazole scaffold influence COX-2 selectivity?
Methodological Answer:
- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR). The benzodioxin moiety occupies the hydrophobic pocket near Val523, while the oxadiazole forms H-bonds with Tyr355 .
- Enzyme assays : Test inhibition kinetics (IC₅₀) using purified COX-1/COX-2. Selective COX-2 inhibition (IC₅₀ < 1 µM) correlates with reduced GI toxicity vs. non-selective NSAIDs .
Contradiction Alert : Some analogs show COX-1 off-target effects due to bulkier substituents; optimize substituent size/logP to enhance selectivity .
Advanced: What strategies resolve contradictory SAR data in optimizing antimicrobial activity?
Methodological Answer:
-
Systematic SAR : Vary substituents on the oxazole and benzodioxin rings. For example:
Substituent (R) MIC (µg/mL, S. aureus) Notes -H 32 Baseline -NO₂ 8 Enhanced electron-withdrawing effect -OCH₃ 64 Reduced activity due to steric hindrance -
Theoretical framework : Apply Hammett σ values to predict electronic effects or use QSAR models to prioritize synthetic targets .
Advanced: How can process control improve yield in scaled-up synthesis?
Methodological Answer:
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side products .
- PAT tools : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .
Case Study : Pilot-scale synthesis achieved 82% yield (vs. 68% batch) via flow-optimized amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
